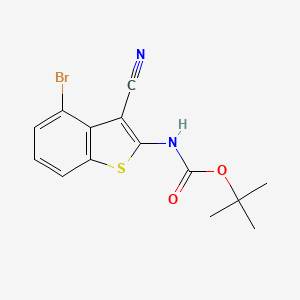
tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with bromine, cyano, and tert-butyl carbamate groups.
Preparation Methods
The synthesis of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzothiophene core.
Bromination: The benzothiophene core is brominated at the 4-position using bromine or a brominating agent.
Cyano Group Introduction: The cyano group is introduced at the 3-position through a nucleophilic substitution reaction.
Carbamate Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common reagents and conditions used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: For reduction reactions.
Oxidizing Agents: For oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano and carbamate groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: Similar structure but with a fluorine substitution.
4-Bromo-2-(Boc-amino)-7-fluorobenzo[b]thiophene-3-carbonitrile: Another benzothiophene derivative with different substituents.
Properties
Molecular Formula |
C14H13BrN2O2S |
|---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-cyano-1-benzothiophen-2-yl)carbamate |
InChI |
InChI=1S/C14H13BrN2O2S/c1-14(2,3)19-13(18)17-12-8(7-16)11-9(15)5-4-6-10(11)20-12/h4-6H,1-3H3,(H,17,18) |
InChI Key |
NUKJBVCAKRBXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=C2Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



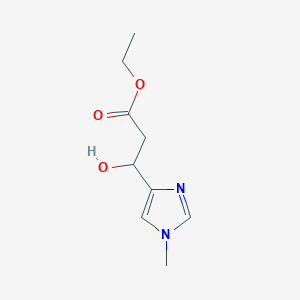
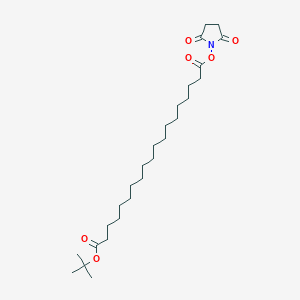

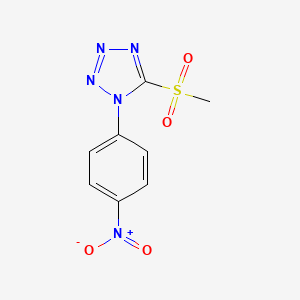
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)

![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
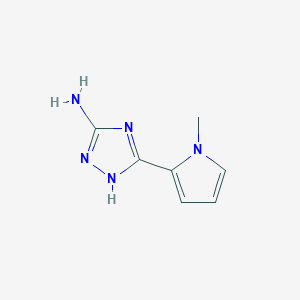
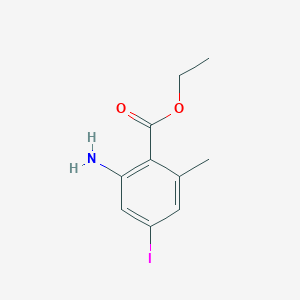
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
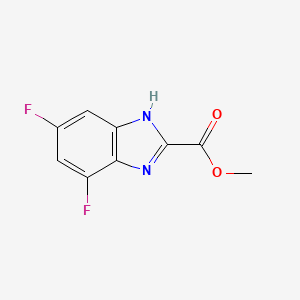
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
